molecular formula C11H8FNO3 B14044684 Methyl 3-fluoro-2-(oxazol-2-yl)benzoate

Methyl 3-fluoro-2-(oxazol-2-yl)benzoate

Cat. No.: B14044684
M. Wt: 221.18 g/mol
InChI Key: NBJLFEJRZGCGJH-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-2-(oxazol-2-yl)benzoate is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both fluorine and oxazole moieties in the structure of this compound makes it particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-2-(oxazol-2-yl)benzoate typically involves the incorporation of fluorine and oxazole groups into a benzene ring. One common method is the nucleophilic substitution of a chlorine atom in a benzoxazole precursor with a fluorine atom. This can be achieved using potassium fluoride (KF) in the presence of a catalytic amount of 18-crown-6 at elevated temperatures (110-120°C) . Another approach involves the selective lithiation of 2-substituted oxazole followed by treatment with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-2-(oxazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce oxazoline derivatives.

Scientific Research Applications

Methyl 3-fluoro-2-(oxazol-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-2-(oxazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological receptors. The oxazole ring can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which contribute to its biological activity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(oxazol-2-yl)benzoate: Lacks the fluorine atom, which may result in different biological activities and properties.

    2-Fluorobenzoxazole: Contains a fluorine atom but lacks the ester group, leading to different reactivity and applications.

    Oxazole derivatives: A broad class of compounds with varying substituents that can exhibit diverse biological activities.

Uniqueness

Methyl 3-fluoro-2-(oxazol-2-yl)benzoate is unique due to the presence of both fluorine and oxazole groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and ability to interact with biological targets, while the oxazole ring provides a versatile scaffold for further functionalization and optimization.

Properties

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

methyl 3-fluoro-2-(1,3-oxazol-2-yl)benzoate

InChI

InChI=1S/C11H8FNO3/c1-15-11(14)7-3-2-4-8(12)9(7)10-13-5-6-16-10/h2-6H,1H3

InChI Key

NBJLFEJRZGCGJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)C2=NC=CO2

Origin of Product

United States

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